![molecular formula C11H7FN4 B1322552 6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 552331-67-6](/img/structure/B1322552.png)
6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .
Scientific Research Applications
Diabetes Management
Compounds similar to “6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine” have been studied for their potential to reduce blood glucose levels. This could be beneficial in the treatment of diabetes and related conditions such as hyperglycemia, diabetic dyslipidemia, and insulin resistance .
Neurological Imaging
A derivative of this compound has been used to develop a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 in the brain. This could aid in the study of neurological disorders .
Tuberculosis Therapy
There has been research into designing novel derivatives with anti-tubercular activity against Mycobacterium tuberculosis, which could lead to new treatments for tuberculosis (TB) .
Fluorinated Compound Synthesis
The presence of fluorine in pyridines, like in “6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine”, affects their physical, chemical, and biological properties. This makes them interesting candidates for various synthetic applications .
Chemical Biology
Fluorinated pyridines are less reactive than their chlorinated and brominated analogues due to reduced basicity. This property can be exploited in chemical biology for more selective reactions .
Drug Development
The structural motif present in “6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine” is common in drug development due to its potential biological activity and ability to cross biological membranes .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity , and affinity for serotonergic and dopaminergic receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to impact various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects, such as reducing blood glucose levels .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
6-fluoro-3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4/c12-9-2-1-8-10(15-16-11(8)14-9)7-3-5-13-6-4-7/h1-6H,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIZPXORSNKLLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)C3=CC=NC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626855 |
Source
|
Record name | 6-Fluoro-3-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
552331-67-6 |
Source
|
Record name | 6-Fluoro-3-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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